Octa-1,7-dien-4-yne-3,6-diol

Description

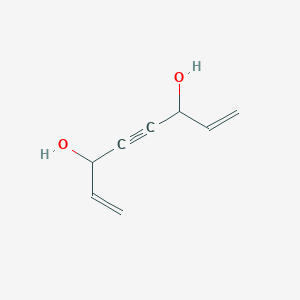

Octa-1,7-dien-4-yne-3,6-diol is an unsaturated aliphatic compound featuring a conjugated diene (C1–C7 double bonds), a central triple bond (C4–C5), and vicinal diol groups at positions 3 and 4.

Properties

CAS No. |

61540-94-1 |

|---|---|

Molecular Formula |

C8H10O2 |

Molecular Weight |

138.16 g/mol |

IUPAC Name |

octa-1,7-dien-4-yne-3,6-diol |

InChI |

InChI=1S/C8H10O2/c1-3-7(9)5-6-8(10)4-2/h3-4,7-10H,1-2H2 |

InChI Key |

SRRXMQPHRGZCTN-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(C#CC(C=C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octa-1,7-dien-4-yne-3,6-diol can be synthesized through the reaction of bis(bromomagnesium)acetylene with aldehydes such as acrolein, methacrolein, or tiglic aldehydes in ether. This reaction typically yields the desired compound in approximately 70% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of common reagents and solvents, such as bis(bromomagnesium)acetylene and ether, suggests that the compound can be produced efficiently on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Octa-1,7-dien-4-yne-3,6-diol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Ethers or esters.

Scientific Research Applications

Octa-1,7-dien-4-yne-3,6-diol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Octa-1,7-dien-4-yne-3,6-diol involves its ability to participate in various chemical reactions due to the presence of both alkyne and diol functional groups. These groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Data

Physicochemical Properties

Reactivity and Stability

- This compound : The conjugated diene and alkyne enable cycloaddition and polymerization reactions. The vicinal diols enhance solubility in polar solvents via hydrogen bonding .

- 1,7-Octadiene-3,6-diol, 2,6-dimethyl : Methyl groups sterically hinder reactivity compared to the unsubstituted diene-diol, reducing participation in Diels-Alder reactions .

- 1,6-Hexanediol : Terminal diols favor polycondensation (e.g., polyester synthesis) but lack conjugation for electronic applications .

Thermal and Solubility Behavior

- Alkyne vs. Saturation : The triple bond in this compound increases rigidity and thermal stability compared to saturated analogs like 1,7-Octanediol, 3,7-dimethyl, which exhibit lower melting points due to flexible backbones .

- Hydroxyl Group Positioning : Vicinal diols (3,6) in this compound may form intramolecular hydrogen bonds, reducing water solubility relative to terminal diols like 1,6-Hexanediol .

Research Findings and Limitations

- Data Gaps : Experimental data (e.g., melting point, solubility) for this compound are inferred from analogs. Direct comparisons require further study.

- Contradictions: While 1,7-Octadiene-3,6-diol derivatives are noted in phytochemical studies , their biological activity contrasts with the synthetic focus of alkyne-containing diols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.